1-(3-chlorophenyl)-1H-imidazole-2-carbaldehyde
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Overview
Description
1-(3-Chlorophenyl)-1H-imidazole-2-carbaldehyde is a chemical compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of a chlorophenyl group attached to the imidazole ring, along with an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-chlorophenyl)-1H-imidazole-2-carbaldehyde typically involves the reaction of 3-chlorobenzaldehyde with imidazole under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Chlorophenyl)-1H-imidazole-2-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: 1-(3-Chlorophenyl)-1H-imidazole-2-carboxylic acid.
Reduction: 1-(3-Chlorophenyl)-1H-imidazole-2-methanol.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-Chlorophenyl)-1H-imidazole-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 1-(3-chlorophenyl)-1H-imidazole-2-carbaldehyde is primarily related to its ability to interact with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the imidazole ring can participate in hydrogen bonding and π-π interactions, further influencing its biological activity.
Comparison with Similar Compounds
3-Chloromethcathinone (3-CMC): A synthetic cathinone with a similar chlorophenyl group but different functional groups and applications.
1-(3-Chlorophenyl)piperazine: A compound with a similar chlorophenyl group but different core structure and biological activity.
Uniqueness: 1-(3-Chlorophenyl)-1H-imidazole-2-carbaldehyde is unique due to the presence of both the imidazole ring and the aldehyde functional group, which confer distinct chemical reactivity and potential biological activities
Properties
CAS No. |
51581-62-5 |
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Molecular Formula |
C10H7ClN2O |
Molecular Weight |
206.63 g/mol |
IUPAC Name |
1-(3-chlorophenyl)imidazole-2-carbaldehyde |
InChI |
InChI=1S/C10H7ClN2O/c11-8-2-1-3-9(6-8)13-5-4-12-10(13)7-14/h1-7H |
InChI Key |
SUSAFDFSMBIWTL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C=CN=C2C=O |
Purity |
95 |
Origin of Product |
United States |
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